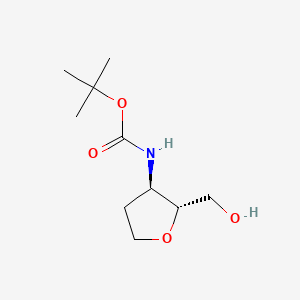
Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate is a chemical compound that features a tert-butyl group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate typically involves the protection of hydroxyl groups and the formation of carbamate esters. One common method includes the reaction of (2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamate group can produce primary amines.
Scientific Research Applications
Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate: is similar to other carbamate esters such as methyl carbamate and ethyl carbamate.
Tetrahydrofuran derivatives: Compounds like (2R,3R)-2-(hydroxymethyl)tetrahydrofuran and (2R,3R)-2-(methoxymethyl)tetrahydrofuran share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of a bulky tert-butyl group and a tetrahydrofuran ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
InChI Key |
SYDRTOIJBNFWGE-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















